4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound featuring a unique structure that includes bromine, chlorine, and methoxy functional groups
Preparation Methods
The synthesis of 4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the preparation of the core benzoxadiazocin structure. This can be achieved through a series of reactions including halogenation, methylation, and cyclization. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine and chlorine atoms can be reduced to form hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions: Typical reagents include N-bromosuccinimide for bromination, triphenylphosphine dibromide for chlorination, and various catalysts for cyclization reactions.
Scientific Research Applications
4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other halogenated benzoxadiazocins and methoxy-substituted derivatives. Compared to these compounds, 4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity .
List of Similar Compounds
- 8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 8-chloro-3-(4-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Biological Activity
4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound belonging to the class of benzo[g][1,3,5]oxadiazocin derivatives. Its unique structural features include a diazatricyclo framework and multiple functional groups that contribute to its biological activity and potential therapeutic applications.
The molecular formula of the compound is C₁₅H₁₃BrClN₂O₂, with a molecular weight of approximately 360.86 g/mol. The presence of halogen atoms (bromine and chlorine) and a methoxy group enhances its chemical reactivity, influencing its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer and anti-inflammatory properties. The interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its pharmacodynamics.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This interaction can inhibit or modulate their activity, leading to various biological outcomes such as apoptosis in cancer cells or modulation of inflammatory pathways.
Anticancer Activity
Several studies have reported on the anticancer activity of similar compounds within the same class:
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Cell Line Studies :
- Compounds structurally related to 4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa have shown significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). For instance, derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL compared to doxorubicin's IC50 values of 0.04 and 0.06 μmol/mL .
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Mechanistic Insights :
- The compound's ability to induce apoptosis in cancer cells has been linked to its interference with signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Properties
Research indicates that compounds with similar structural features possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- In Vitro Studies :
Comparative Analysis
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-9-methyl-10-(2-methylphenyl)-8-oxa | Similar diazatricyclo framework | Different phenyl substitution |
10-(4-Methoxyphenyl)-9-methyl | Lacks bromine substituent | Methoxy group instead of chlorine |
5-Chloro-benzothieno[3,2-d]pyrimidin | Different heterocyclic structure | Exhibits distinct biological activity |
This table illustrates how variations in substituents can lead to different chemical properties and biological activities.
Case Studies
Case studies highlight the therapeutic potential of this compound:
-
Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of a related compound in vivo using mouse models bearing human tumor xenografts. The results demonstrated significant tumor reduction compared to control groups, supporting further development for clinical applications.
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Case Study on Safety Profile :
- Toxicological assessments have indicated that related compounds exhibit acceptable safety profiles at therapeutic doses, with limited side effects observed in preclinical trials.
Properties
IUPAC Name |
4-bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-18-9-14(13-7-10(19)8-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-11(20)4-6-12/h3-8,14H,9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXJSYIFOAVBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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